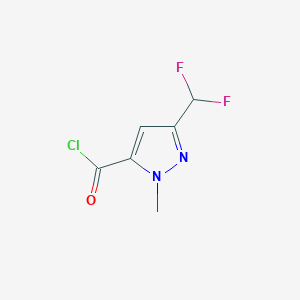
3-(二氟甲基)-1-甲基-1H-吡唑-5-羰基氯
描述
“3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride” is a chemical compound that is used as an intermediate in the synthesis of several fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carbonyl chloride groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves several steps. The first reported synthesis was by chemists at Monsanto in 1993 . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride” has been confirmed by 1H NMR and HRMS analyses . The structure was also determined by X-ray diffraction .Chemical Reactions Analysis
The compound is involved in various chemical reactions, particularly in the synthesis of novel 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid amides . These amides were synthesized and tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .科学研究应用
农业:杀菌剂开发
该化合物用作合成抑制琥珀酸脱氢酶 (SDHI) 的杀菌剂的中间体,琥珀酸脱氢酶对细胞的能量产生至关重要。 这些杀菌剂对多种植物病原真菌有效,为农作物提供保护,并有助于粮食安全 .
药物研究:药物化学
在药物化学中,该化合物可以作为创建具有潜在治疗效果的新分子的构建块。 其独特的结构允许开发针对特定生物途径的新药 .
作用机制
Target of Action
The primary target of the compound 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .
Mode of Action
3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the enzyme, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a key metabolic pathway that provides energy to the cell. By inhibiting SDH, the compound disrupts this pathway, leading to a decrease in energy production .
Result of Action
The molecular and cellular effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride’s action primarily involve the disruption of energy production within the cell. By inhibiting succinate dehydrogenase, the compound disrupts the TCA cycle, leading to a decrease in the production of ATP, the cell’s main source of energy .
安全和危害
生化分析
Biochemical Properties
3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is succinate dehydrogenase, a key component of the mitochondrial respiratory chain. By inhibiting succinate dehydrogenase, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride disrupts the electron transport chain, leading to a decrease in ATP production. This inhibition is particularly relevant in the development of fungicides, as it can effectively control fungal growth by targeting their energy production pathways .
Cellular Effects
The effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride on various cell types and cellular processes are profound. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride leads to an accumulation of succinate, which can act as a signaling molecule to modulate hypoxia-inducible factor (HIF) pathways. This modulation can result in altered gene expression profiles, affecting processes such as angiogenesis and cellular adaptation to low oxygen conditions .
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the normal conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, leading to a disruption in cellular respiration and energy production. Additionally, the presence of the difluoromethyl group enhances the compound’s binding affinity and specificity for the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature variations. Long-term studies have shown that prolonged exposure to 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride can lead to persistent inhibition of succinate dehydrogenase, resulting in sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit fungal growth without causing significant toxicity to the host organism. At higher doses, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride can induce toxic effects, including liver and kidney damage, due to its impact on mitochondrial function and energy production. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antifungal activity without adverse effects .
Metabolic Pathways
3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound affects the TCA cycle and oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels. Additionally, the accumulation of succinate can influence other metabolic pathways, such as the production of reactive oxygen species (ROS) and the regulation of cellular redox states .
Transport and Distribution
Within cells and tissues, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Its distribution is influenced by factors such as tissue perfusion, cellular uptake rates, and binding affinities to intracellular targets .
Subcellular Localization
The subcellular localization of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is primarily within the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport into the mitochondrial matrix. Once inside the mitochondria, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride can effectively inhibit the TCA cycle and disrupt cellular respiration .
属性
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-11-4(5(7)12)2-3(10-11)6(8)9/h2,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWAFHONKQTYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



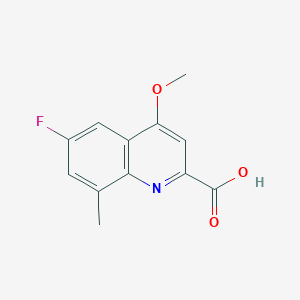
![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
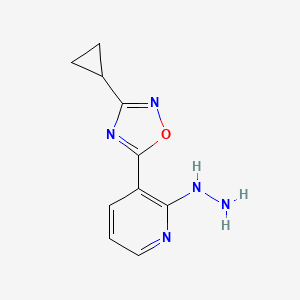
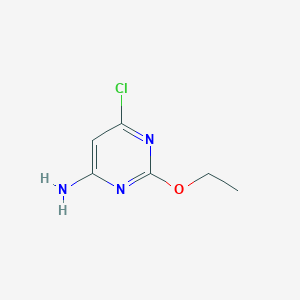
![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
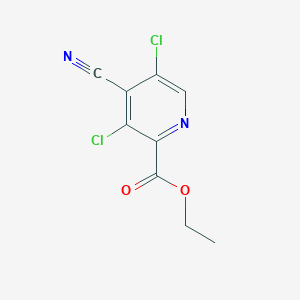

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)
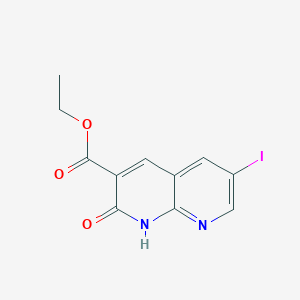
![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)